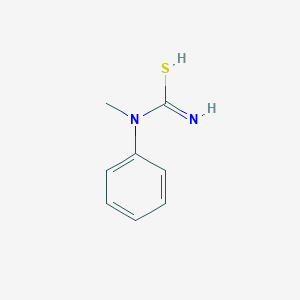

N-methyl-N-phenylcarbamimidothioic acid

Description

Nomenclature and Structural Classification within Organosulfur and Imidate Chemistry

The systematic naming and classification of a compound are fundamental to understanding its chemical nature. N-methyl-N-phenylcarbamimidothioic acid is a complex molecule that can be classified under both organosulfur and imidate chemistry.

Organosulfur compounds are organic molecules containing carbon-sulfur bonds. jmchemsci.comaccessscience.com This class is exceptionally broad, including naturally occurring substances like the amino acids cysteine and methionine, as well as synthetic compounds used in pharmaceuticals and industry. wikipedia.orgwikiwand.com this compound belongs to the subclass of thioic acid derivatives. wikipedia.org Specifically, it is a derivative of carbamimidothioic acid, which is the sulfur analog of carbamimidic acid. The structure is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen and a sulfur atom.

From the perspective of imidate chemistry, the compound is defined by the presence of a carbon-nitrogen double bond (C=N). alfa-chemistry.com Imidates, also known as imino ethers, are compounds with the general formula R−C(=NR′)OR″. wikipedia.org They are considered derivatives of imidic acids (R−C(=NR′)OH). wikipedia.org this compound is a thio-analog of an imidic acid, where the hydroxyl group is replaced by a thiol group (-SH). This functionality means the molecule can exist in tautomeric forms, a common feature of imidates and amides. scribd.com The unique electronic nature of imidates, possessing both nucleophilic and electrophilic centers, makes them versatile synthons in organic synthesis, particularly for nitrogen-containing heterocycles. rsc.org

Below is a data table summarizing the nomenclature and key identifiers for a representative ester of the target compound class, as specific data for the acid is not widely published.

Interactive Data Table: Properties of an this compound Derivative Users can sort the table by clicking on the headers.

| Property | Value |

|---|---|

| IUPAC Name | ethyl N'-methyl-N-(phenylcarbamothioyl)carbamimidate nih.gov |

| Molecular Formula | C₁₁H₁₅N₃OS nih.gov |

| Molecular Weight | 237.32 g/mol nih.gov |

| Classification | Organosulfur Compound, Thioic Acid Derivative, Imidate wikipedia.orgwikipedia.org |

Historical Context and Evolution of Research on Carbamimidothioic Acid Derivatives

Research into carbamimidothioic acid derivatives is part of the broader history of thiocarbamates and dithiocarbamates, which have been studied for well over a century. The initial exploration of these organosulfur compounds was driven by industrial applications.

Early Developments : The history of dithiocarbamates, which are closely related to thiocarbamates, began with their use as catalysts in the rubber vulcanization process in the 1880s. nih.gov This industrial application paved the way for further investigation into the chemical properties of related organosulfur scaffolds.

Agricultural Applications : In 1943, the first dithiocarbamate (B8719985) derivative, nabam, was patented for use as a fungicide. nih.gov This marked a significant expansion in the application of this class of compounds. Following this, thiocarbamate-based herbicides were introduced in 1957 and grew into a substantial market. wikipedia.org

Evolution into Medicinal Chemistry : The metal-binding capacity of dithiocarbamates spurred interest from medicinal chemists. nih.gov The discovery of the anti-cancer activity of Disulfiram, a dithiocarbamate derivative, in the 1970s was a pivotal moment, showcasing the potential of these scaffolds in medicine. nih.gov Research has since expanded to explore their activities against viruses, bacteria, fungi, and parasites. nih.govnih.gov

The synthesis of thiocarbamates has also evolved. Early methods often relied on the reaction of alcohols or water with thiocyanates. wikipedia.org Modern synthetic routes are more sophisticated, including methods that use transition metal complexes to replace hazardous reagents like phosgene, and selenium-catalyzed carbonylations. researchgate.net This progression reflects a continuous effort to develop more efficient and safer methods for creating these versatile molecules.

Significance of the N-Methyl and N-Phenyl Moieties in Chemical Research

The specific substituents on a molecular scaffold are crucial determinants of its physical, chemical, and biological properties. In this compound, the N-methyl and N-phenyl groups each impart distinct and significant characteristics.

The N-methyl group (–CH₃ attached to a nitrogen atom) is one of the simplest alkyl groups, yet its presence can have profound effects. vedantu.com

Physicochemical Properties : Methylation often increases a molecule's lipophilicity (fat-solubility), which can influence how it moves through biological systems. nih.govnih.gov It is a small, non-polar, and stable functional group. vedantu.comwikipedia.org

Structural and Conformational Effects : The addition of a methyl group can alter the shape and conformation of a molecule. This can be critical for controlling how a molecule fits into a receptor binding site or an enzyme's active site. nih.gov

Metabolic Stability : In drug design, a methyl group can be strategically placed to block metabolic pathways, thereby increasing the molecule's stability and duration of action in the body. nih.gov

The N-phenyl group (a C₆H₅ ring attached to a nitrogen atom) is a prevalent feature in many organic compounds, including a large number of pharmaceuticals. wikipedia.org

Structural Framework : The phenyl ring provides a rigid, planar scaffold that can be used to orient other functional groups in a specific spatial arrangement. wikipedia.org

Intermolecular Interactions : As an aromatic system, the phenyl group can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions. These forces are fundamental to how molecules recognize and bind to each other. wikipedia.org

Electronic Properties : The phenyl group is hydrophobic and can influence the electronic environment of the rest of the molecule. wikipedia.org However, a high number of aromatic rings can sometimes contribute to poor physicochemical properties like low solubility. nih.govnorthwestern.edu Its presence is a key consideration in lead optimization during drug discovery. nih.gov

The table below summarizes the general influence of these two moieties in the context of chemical and medicinal chemistry.

Interactive Data Table: Influence of N-Methyl and N-Phenyl Groups Users can sort the table by clicking on the headers.

| Moiety | Common Effects on Molecular Properties |

|---|---|

| N-Methyl | Increases lipophilicity; can block metabolism; affects molecular conformation; generally stable and unreactive. nih.govnih.govwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWZNJNWGQPUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Methyl N Phenylcarbamimidothioic Acid Derivatives

Established Synthetic Routes for Carbamimidothioic Acid Scaffolds

The foundational structure of N-methyl-N-phenylcarbamimidothioic acid is a substituted thiourea (B124793). The synthesis of this core scaffold is well-established, with several reliable methods available.

Condensation Reactions with Isothiocyanates and Amino Derivatives

The most direct and widely utilized method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. orgsyn.org This reaction is typically efficient and proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

For the specific synthesis of the N-methyl-N-phenylthiourea backbone, two primary pathways are viable:

Reaction of Phenyl Isothiocyanate with Methylamine (B109427).

Reaction of Methyl Isothiocyanate with Aniline (B41778).

This approach is a general method for preparing various alkyl and aryl thioureas. orgsyn.org The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). google.combibliomed.org In some cases, the reaction can be refluxed for several hours to ensure completion. bibliomed.org The versatility of this method allows for the creation of a diverse library of thiourea derivatives by simply varying the amine and isothiocyanate starting materials. nih.govnih.gov For instance, N-acyl thiourea derivatives can be synthesized by reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ isothiocyanate, which then reacts with a primary amine. mdpi.com

| Reactant 1 | Reactant 2 | Product Scaffold |

| Phenyl Isothiocyanate | Methylamine | N-methyl-N'-phenylthiourea |

| Methyl Isothiocyanate | Aniline | N-methyl-N'-phenylthiourea |

| Naphthoyl Chloride, KSCN | Cyclohexanamine | N-(cyclohexylcarbamothioyl)-2-naphthamide |

| Substituted Phenyl Isothiocyanate | Quinazoline amine intermediate | Quinazoline-substituted phenyl thiourea |

Synthesis via Cyanodithioiminocarbonate Intermediates

An alternative route to structures related to carbamimidothioic acids involves the use of dimethyl N-cyanodithioiminocarbonate. This reagent serves as a versatile building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.net The reaction typically proceeds by the displacement of one or both of the methylthio (-SMe) groups by nucleophiles, such as amines.

The reaction of dimethyl N-cyanodithioiminocarbonate with an amine, like aniline, initially leads to a substitution product. This intermediate can then undergo intramolecular cyclization or further reaction depending on the reaction conditions and the structure of the amine. researchgate.net While not a direct route to this compound itself, this methodology is crucial for creating more complex, fused heterocyclic systems built upon the carbamimidothioic acid framework. For example, its reaction with 2-aminobenzimidazole (B67599) can lead to the formation of triazino[1,2-a]benzimidazol-4-amine derivatives. researchgate.net

Methods for N-Methylation and Phenyl Substitution in Related Compounds

Introducing specific substituents such as methyl and phenyl groups is fundamental to creating the target compound.

N-Methylation: Methods for N-methylation are well-documented in the synthesis of related carbamate (B1207046) compounds. One approach involves the reaction of methylamine with a suitable precursor, such as diphenyl carbonate, to generate a phenyl-N-methyl urethane (B1682113) intermediate. google.com This intermediate can then be used in subsequent reactions. Another method involves the direct catalytic alcoholysis of 1,3-dimethylurea (B165225) with dimethyl carbonate to produce methyl N-methylcarbamate. google.com These strategies for creating N-methyl bonds can be adapted for thiourea synthesis. A general method for preparing di- and trialkyl thioureas involves reacting an alkyl isothiocyanate with an appropriate amine solution. For example, symmetrical dimethylthiourea is prepared from methyl isothiocyanate and a methylamine solution. orgsyn.org

Phenyl Substitution: The introduction of a phenyl group is most commonly achieved by using a phenyl-containing starting material. The use of aniline or phenyl isothiocyanate in condensation reactions is the most direct method. nih.govorganic-chemistry.org For instance, the synthesis of methyl N-phenyl carbamate, an oxygen analog, has been achieved through the aminolysis of dimethyl carbonate with aniline over heterogeneous catalysts. rsc.org Similarly, reacting various amines with phenyl chlorothionoformate is another effective method for producing phenyl-substituted thiocarbamates, which are precursors to isothiocyanates. organic-chemistry.orgresearchgate.net

Novel Approaches and Methodological Advancements in Synthesis

While traditional methods are robust, research continues to drive the development of more efficient, greener, and versatile synthetic protocols.

Recent advancements in the synthesis of isothiocyanates, key precursors for carbamimidothioic acids, include photocatalyzed and electrochemical methods. organic-chemistry.org These techniques offer mild reaction conditions and avoid the use of toxic reagents. Another novel approach involves the use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as a desulfurating agent in a one-pot reaction of primary amines with carbon disulfide to yield isothiocyanates. organic-chemistry.org

A novel strategy for amide bond formation, which could potentially be adapted for thiourea synthesis, utilizes S-nitrosothioacid (NTA) intermediates. organic-chemistry.org This method involves the reaction of a thioacid with an organonitrite to form a highly reactive NTA, which then rapidly reacts with an amine. The reaction is fast, occurs under mild conditions, and shows excellent selectivity for amines. organic-chemistry.org

Furthermore, the development of new chemical modalities for drug discovery has spurred innovation in synthetic chemistry, encouraging the creation of novel molecular frameworks. universiteitleiden.nl Improved methods for specific transformations, such as the electrophilic cyclization of allylic amides using a Brønsted acid and tetrabutylammonium (B224687) chloride under mild conditions, also represent significant methodological advancements that could be applied to the synthesis of complex carbamimidothioic acid derivatives. researchgate.net

Preparation of this compound Analogs and Stereoisomers

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning material properties. Analogs are typically prepared by varying the substituents on the nitrogen atoms. The condensation reaction between isothiocyanates and amines is highly amenable to this, allowing for a wide range of aryl, alkyl, and heterocyclic moieties to be incorporated. bibliomed.orgnih.govmdpi.com

The table below showcases a variety of thiourea derivatives synthesized using this combinatorial approach.

| Amine Component | Isothiocyanate Precursor | Resulting Analog Class | Reference |

| Cyclohexanamine | 2-Naphthoyl Isothiocyanate | N-Aroyl-N'-alkylthioureas | nih.gov |

| Substituted anilines | Acyl Isothiocyanates | N-Acyl-N'-arylthioureas | mdpi.com |

| 2-Aminothiazole | 2-((4-Methoxyphenoxy)methyl)benzoyl Isothiocyanate | N-Acyl-N'-(heterocyclyl)thioureas | mdpi.com |

| 1,3-Phenylenediamine | Diisopropylamine | Phenylene-bis(thioureas) | google.com |

| Aniline | Phenyl Isothiocyanate | 1,3-Diphenylthiourea | nih.gov |

The synthesis of specific stereoisomers of this compound would require the introduction of a chiral center. This could be achieved by using a chiral amine or isothiocyanate as a starting material, or by incorporating a chiral substituent into the molecule. While the core structure of this compound is achiral, its derivatives can be designed to possess stereogenic centers, leading to enantiomers or diastereomers with potentially distinct biological activities or physical properties.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Intramolecular Rearrangements: Analysis of Newman-Kwart Type Rearrangements in Thiocarbamate Systems

The Newman-Kwart Rearrangement (NKR) is a significant thermal reaction pathway for O-aryl thiocarbamates, involving the intramolecular migration of an aryl group from the oxygen atom to the sulfur atom to form the thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org This transformation is driven by the favorable conversion of a carbon-sulfur double bond (C=S) into a carbon-oxygen double bond (C=O), a process with a significant enthalpic driving force (ΔH ≈ -13 kcal/mol). organic-chemistry.org

The reaction is understood to proceed through a concerted, four-membered cyclic transition state, a mechanism supported by kinetics experiments that show first-order kinetics typical of intramolecular processes. organic-chemistry.orgwikipedia.org For thiocarbamate systems such as those involving an N-methyl-N-phenyl group, the rearrangement generally yields the desired S-aryl product efficiently. organic-chemistry.org However, it is noteworthy that mono-N-alkylated substrates can sometimes undergo side reactions, such as phenol (B47542) elimination, to produce isocyanates. organic-chemistry.org

Traditionally, the NKR requires high temperatures, typically between 200°C and 300°C, to overcome the activation energy barrier. wikipedia.org However, modern synthetic methods have introduced catalytic approaches to significantly lower this thermal demand. Palladium catalysis, for instance, can facilitate the rearrangement at temperatures as low as 100°C, while certain photoredox catalysis methods enable the reaction to proceed at ambient temperature. researchgate.netorganic-chemistry.org

Table 1: Conditions and Influencing Factors for the Newman-Kwart Rearrangement

| Condition/Factor | Description | Temperature | Catalyst | Reference |

| Thermal | Standard uncatalyzed reaction requiring significant heat. | >200°C | None | researchgate.net |

| Palladium Catalysis | Lowers the activation energy, allowing for milder conditions. | ~100°C | [Pd(tBu₃P)₂] | organic-chemistry.org |

| Photoredox Catalysis | Uses light and a photocatalyst to mediate the reaction. | Ambient | Organic Photooxidant | researchgate.net |

| Electron-Withdrawing Substituents | Groups like p-NO₂ on the aryl ring activate the rearrangement. | Can be as low as 21°C (with catalysis) | N/A | organic-chemistry.orgorganic-chemistry.org |

| Electron-Donating Substituents | These groups generally slow down the reaction rate. | Higher temperatures required | N/A | organic-chemistry.org |

Hydrolytic Pathways and Degradation Mechanisms under Varying Chemical Conditions

The hydrolytic stability of thiocarbamates like N-methyl-N-phenylcarbamimidothioic acid is highly dependent on the pH of the surrounding medium. Both acidic and basic conditions can promote degradation, albeit through different mechanisms.

Basic Hydrolysis: Under basic conditions, the hydrolysis of related thiocarbamate structures is well-documented. S-aryl thiocarbamates can be cleaved using aqueous sodium hydroxide (B78521) or methanolic potassium hydroxide to yield thiophenols. organic-chemistry.org Mechanistic studies on analogous compounds, such as phenyl N-methyl-N-thiobenzoylcarbamate, suggest that basic hydrolysis proceeds via a BAc2 mechanism involving general base catalysis. researchgate.net Further investigations into diisocyanate-derived bis-thiocarbamates indicate that the dissociation is often a base-catalyzed elimination (E1cB) pathway, with the reaction rate being first-order with respect to the hydroxide ion concentration. nih.gov The rate of hydrolysis in non-aqueous basic conditions can be influenced by the lipophilicity of the amide, with more lipophilic tertiary amides sometimes hydrolyzing faster than primary or secondary amides. researchgate.net

Acidic Hydrolysis: In acidic environments, thionocarbamates are known to hydrolyze to their corresponding phenols. researchgate.net Forced degradation studies on various pharmaceuticals often employ strong acidic conditions, such as 1 M HCl, to induce and study hydrolysis kinetics. nih.gov The stability of the thiocarbamate bond under these conditions is a critical parameter for its environmental and biological persistence.

Table 2: Hydrolytic Degradation of Related Carbamate (B1207046) and Thiocarbamate Systems

| Condition | Proposed Mechanism | Key Factors | Products | Reference |

| Basic (Aqueous) | BAc2 with general base catalysis; E1cB Elimination | OH⁻ concentration, substrate structure | Thiophenol/Phenol, Carbamic acid derivative | organic-chemistry.orgresearchgate.netnih.gov |

| Basic (Non-Aqueous) | Nucleophilic attack by desolvated hydroxide | Lipophilicity, steric hindrance | Carboxylate, Amine | researchgate.netarkat-usa.org |

| Acidic (Aqueous) | Acid-catalyzed nucleophilic acyl substitution | H⁺ concentration, temperature | Phenol, Amine, CO₂, H₂S | researchgate.netnih.gov |

Oxidation and Reduction Processes Involving the Sulfur and Nitrogen Centers

The sulfur and nitrogen atoms in this compound are key centers for redox activity.

Reactions at the Sulfur Center: The sulfur atom can be readily oxidized. For example, thiocarbamates can be oxidized to form species like thiocarbamate-S-oxides. nih.gov In the presence of biological systems or metal ions, dithiocarbamates are known to be redox-active and can promote the oxidation of other molecules, such as lipids. nih.gov Conversely, the sulfur center can also undergo reduction. The S-aryl bond in S-aryl thiocarbamates can be cleaved under non-hydrolytic reducing conditions using reagents like lithium aluminum hydride (LiAlH₄) to produce the corresponding aryl thiol. organic-chemistry.org

Table 3: Summary of Redox Reactions at Sulfur and Nitrogen Centers

| Center | Reaction | Reagent/Condition | Product | Reference |

| Sulfur | Oxidation | Peroxidases, Metal complexes (e.g., Cu²⁺) | Thiocarbamate-S-oxide, Disulfides | nih.govnih.gov |

| Sulfur | Reduction | Lithium aluminum hydride (LiAlH₄) | Aryl thiol | organic-chemistry.org |

| Nitrogen (Carbonyl) | Reduction | Sodium borohydride/Iodine (NaBH₄/I₂) | Monomethylamine | nih.gov |

Mechanistic Investigations of Substituent Effects on Reactivity

Substituents on both the phenyl ring and the nitrogen atom play a critical role in modulating the reactivity of this compound.

Effects on Intramolecular Rearrangements: In the Newman-Kwart rearrangement, the nature of the substituents on the migrating aryl ring has a profound effect. Electron-withdrawing groups (e.g., -NO₂, -CN) located at the ortho- and para-positions significantly accelerate the reaction. organic-chemistry.org This is because they lower the electron density of the aromatic ring, which facilitates the intramolecular nucleophilic attack by the sulfur atom and helps stabilize the resulting negative charge in the transition state. organic-chemistry.org Conversely, electron-donating groups tend to decelerate the rearrangement. Steric effects also play a role; small ortho-substituents can enhance the reaction rate by restricting the rotation around the Ar-O bond, favoring a conformation conducive to rearrangement. organic-chemistry.org

Table 4: Influence of Substituents on the Reactivity of Thiocarbamate Systems

| Reaction | Substituent Type | Position | Effect on Rate/Reactivity | Mechanism of Influence | Reference |

| Newman-Kwart Rearrangement | Electron-Withdrawing (e.g., -NO₂) | Aryl Ring (ortho, para) | Increase | Stabilizes negative charge in transition state | organic-chemistry.orgorganic-chemistry.org |

| Newman-Kwart Rearrangement | Electron-Donating | Aryl Ring | Decrease | Destabilizes negative charge in transition state | organic-chemistry.org |

| Basic Hydrolysis | Electron-Withdrawing | Acyl or Aryl Group | Increase | Increases electrophilicity of carbonyl carbon | arkat-usa.org |

| Redox Activity | Polar vs. Nonpolar | Nitrogen Atom | Varies | Alters lipophilicity and metal chelation properties | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of N Methyl N Phenylcarbamimidothioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of N-methyl-N-phenylcarbamimidothioic acid and its derivatives in solution. researchgate.netresearchgate.net ¹H, ¹³C, and ¹⁵N NMR studies provide critical insights into conformational preferences, tautomeric equilibria, and the electronic environment of the various nuclei within the molecule. encyclopedia.pub

The ¹H NMR spectrum of this compound derivatives typically exhibits distinct signals for the aromatic protons of the phenyl group, the N-methyl protons, and the protons attached to the nitrogen atoms of the thiourea (B124793) backbone. mdpi.com The chemical shifts of the N-H protons can be particularly informative, often appearing as broad signals due to quadrupole effects and chemical exchange. mdpi.commdpi.com Their positions are sensitive to solvent, temperature, and hydrogen bonding interactions. mdpi.com The presence of a methyl group on one of the nitrogen atoms leads to an upfield shift in the resonances of the remaining ring protons. ipb.pt In some derivatives, dynamic processes in solution, such as trans-cis isomerization, can lead to the broadening of signals, which sharpen at higher temperatures. mdpi.com

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. oregonstate.edu The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The resonances of the aromatic carbons and the N-methyl carbon provide further structural confirmation. libretexts.org The chemical shifts are influenced by the electronic effects of substituents on the phenyl ring and the conformational arrangement of the molecule. libretexts.orgucl.ac.uk It's important to note that quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Related Structures

| Carbon Environment | Chemical Shift (ppm) |

| C=O (in amides) | 165 - 190 oregonstate.edu |

| C=S (in thioureas) | ~180 |

| Aromatic C | 125 - 170 oregonstate.edu |

| N-CH₃ | ~30 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific derivative.

¹⁵N NMR, although less commonly used due to lower sensitivity, offers direct information about the nitrogen atoms and can be instrumental in studying tautomerism. encyclopedia.pubnih.gov The large range of chemical shifts in ¹⁵N NMR makes it highly sensitive to changes in the electronic environment of the nitrogen atoms, which are directly involved in the thione-thiol tautomeric equilibrium. researchgate.net The study of ¹⁵N-labeled compounds can provide clear evidence for the existence of different tautomers in solution. nih.gov

Tautomerism, the migration of a proton, is a key consideration for thiourea derivatives. encyclopedia.pub NMR spectroscopy is a primary method for investigating such equilibria. researchgate.net While the thione form is generally predominant, the presence of the thiol tautomer (N-methyl-N'-phenylcarbamimidothioic acid) can be detected under certain conditions. The rate of exchange between tautomers influences the appearance of the NMR spectrum. researchgate.net If the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. If the exchange is fast, averaged signals will be seen. encyclopedia.pub

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

In the IR spectrum, the N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. The C-N stretching vibrations and N-H bending vibrations contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). A key absorption is the C=S stretching band, which is usually found in the region of 1300-1100 cm⁻¹. The presence of the aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. vscht.cz For instance, aromatic C-C stretching vibrations are typically seen in the 1600-1400 cm⁻¹ range. vscht.cz

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=S stretching vibration, which may be weak in the IR spectrum, can give a strong signal in the Raman spectrum. Similarly, the vibrations of the phenyl ring are often prominent in the Raman spectrum.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of complex vibrational bands. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 vscht.cz |

| Aliphatic C-H | Stretch | 2850 - 3000 vscht.cz |

| C=C (aromatic) | Stretch | 1400 - 1600 vscht.cz |

| C-N | Stretch | 1250 - 1335 (aromatic amines) vscht.cz |

| C=S | Stretch | ~1100 - 1300 |

Note: These are general ranges and the exact frequencies for this compound can be influenced by its specific chemical environment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. researchgate.net Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for these types of compounds.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which confirms the molecular formula of the compound. gbiosciences.com For N-phenylthiourea, the molecular ion peak is typically observed. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. gbiosciences.com Cleavage of bonds adjacent to the thiocarbonyl group and the phenyl ring are common fragmentation pathways. libretexts.org In thiourea derivatives, alpha-cleavage is a dominant fragmentation process, driven by the electron-donating ability of the nitrogen and sulfur atoms. creative-proteomics.com The loss of neutral fragments such as SH, CS, and parts of the phenyl and methyl groups can be observed. The fragmentation of protonated N-phenyl-3-(phenylthio)propanamide has been shown to involve an ion-neutral complex. researchgate.net

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl group |

| [M - SH]⁺ | Loss of a sulfhydryl radical |

| [C₆H₅NH]⁺ | Phenylamino fragment |

| [C₆H₅]⁺ | Phenyl fragment |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Thiourea derivatives typically exhibit two main absorption bands in their UV-Vis spectra. A strong absorption band at shorter wavelengths (around 200-265 nm) is generally attributed to a π → π* transition associated with the aromatic phenyl ring and the C=S group. caymanchem.comresearchgate.net A weaker absorption band at longer wavelengths (around 280-350 nm) is often assigned to an n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms and the π* orbital of the thiocarbonyl group. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the phenyl ring. The electronic spectrum of a ligand can show bands assigned to π→π* transitions of the aromatic ring and n→π* transitions in the carbonyl group. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the nature of intermolecular interactions.

Crystal structures of related phenylthiourea (B91264) derivatives show that the thiourea moiety can adopt different conformations. nih.gov In many cases, the molecules form hydrogen-bonded dimers or chains in the crystal lattice. researchgate.net The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. For O-methyl-N-arylthiocarbamides, an E-conformation about the central C-N bond is generally preferred, allowing for the formation of a dimeric hydrogen-bonded {H-N-C=S}₂ synthon. researchgate.net

The crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide reveals two conformers, one with the ester group in an equatorial position and the other in an axial position relative to the piperidine (B6355638) ring. nih.gov The planarity of the thiourea group and the orientation of the phenyl and methyl substituents are key structural features determined by X-ray crystallography. For instance, in N-methyl-N-(1-phenylvinyl)benzamide, the molecule undergoes photocyclization upon irradiation. researchgate.net

Computational and Theoretical Investigations of N Methyl N Phenylcarbamimidothioic Acid Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of thiourea (B124793) derivatives. DFT methods are widely employed to predict molecular geometries, vibrational frequencies, and other electronic properties with a high degree of accuracy. researchgate.netnih.gov For molecules in this class, calculations are often performed using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) or 6-311+G*. researchgate.netscielo.br

These calculations typically begin by optimizing the molecular geometry to find the lowest energy conformation of the molecule. sci-hub.se For thiourea derivatives, a key structural feature investigated is the potential for intramolecular hydrogen bonding, such as the N-H···O interaction in N-acylthioureas, which significantly stabilizes the molecular conformation. scielo.br Theoretical analysis has shown that such strong interactions can persist even in solution. scielo.br

The optimized geometric parameters, including bond lengths and angles, derived from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational model. sci-hub.seresearchgate.net Studies on related compounds show a high correlation between calculated and experimental values, confirming that the theoretical models accurately represent the molecular structure. sci-hub.senih.gov Furthermore, thermodynamic parameters like standard enthalpies (ΔH), Gibbs free energy (ΔG), and entropies (ΔS) can be computed, providing insight into the stability of the molecule. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations for Conformational Space and Flexibility

N-methyl-N-phenylcarbamimidothioic acid and its derivatives possess considerable conformational flexibility due to the rotation around several single bonds, such as the C-N bonds. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational space and flexibility of these molecules. acs.orgnih.gov

MD simulations track the atomic positions of a molecule over time, providing a detailed picture of its dynamic behavior and conformational landscape. nih.govmdpi.com This approach is crucial for understanding how thiourea derivatives behave in different environments, such as in various solvents, and how they interact with other molecules. acs.orgacs.org For instance, simulations can reveal the presence of different conformational states, such as cis and trans isomers, and the energetic barriers between them. acs.org For some substituted thioureas, different conformers give rise to distinct vibrational signatures, which can be identified through a combination of simulation and spectroscopy. acs.org

These computational methods also elucidate the role of intermolecular and intramolecular interactions, particularly hydrogen bonding, in dictating the preferred conformation. rsc.org The interplay between the molecule's inherent flexibility and its interactions with its surroundings is critical for its function in various chemical processes. acs.orgrsc.org By mapping the dominant conformational states and the transitions between them, researchers can gain a more complete understanding of the molecule's behavior than is possible from a static picture alone. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. scielo.br DFT calculations are routinely used to compute the theoretical vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra of thiourea derivatives. scielo.brresearchgate.net

The calculated vibrational frequencies and their corresponding intensities are compared against experimental spectra. researchgate.net Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The close agreement between the scaled theoretical wavenumbers and the experimental ones allows for a definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net For example, characteristic peaks for N-H, C=S, and C-N stretching and bending modes can be precisely identified. scielo.brresearchgate.net

Similarly, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). scielo.br This involves calculating the energies of electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing chromophores like the thiourea group and phenyl rings. scielo.br The comparison between theoretical and experimental spectra helps to validate the optimized molecular geometry and electronic structure obtained from the calculations. sci-hub.seresearchgate.net

Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Thiourea Derivative Data derived from studies on N-[(phenylcarbonyl)carbamothioyl]benzamide, a related thiourea derivative. scielo.br

| Experimental (FTIR) scielo.br | Theoretical (DFT/B3LYP) scielo.br | Assignment scielo.br |

| 3396 | 3537 | ν(NH) |

| 1588 | 1590 | δ(HNC) |

| 1517 | 1520 | δ(HNC) + δ(HCC) |

| 1341 | 1350 | ν(NC) + ν(CC) |

| 1254 | 1255 | ν(CC) + ν(NC) |

ν: stretching; δ: bending

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, and its properties are related to the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.comlibretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical parameters calculated using DFT. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. youtube.comresearchgate.net

For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, consistent with their role as electron-donating centers. The LUMO is typically distributed over the π-system of the phenyl rings and the thiocarbonyl group. nih.govresearchgate.net Analysis of these orbitals helps predict how the molecule will interact with other reagents. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Properties (in eV) for Related Thiazole and Schiff Base Derivatives Data derived from DFT studies on related heterocyclic compounds as a proxy for thiourea derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-Amino-4-(p-tolyl)thiazole | -5.54 | -0.83 | 4.71 | researchgate.netatlantis-press.com |

| 2-Methoxy-1,3-thiazole | -6.27 | -1.13 | 5.14 | researchgate.netatlantis-press.com |

| Thiazole-4-carboxaldehyde | -7.44 | -2.62 | 4.82 | researchgate.netatlantis-press.com |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -7.28 | -4.92 | 2.36 | nih.gov |

No Information Available for this compound

Extensive research has been conducted to gather information regarding the coordination chemistry and metal complexation of the specific chemical compound This compound . Despite a thorough search of scientific databases and literature, no studies detailing the synthesis, characterization, chelation modes, spectroscopic and magnetic properties, or theoretical analyses of metal complexes involving this particular ligand could be located.

The initial request specified a detailed article on the coordination chemistry of this compound, structured around the following topics:

Coordination Chemistry and Metal Complexation of Carbamimidothioic Acid Ligands

Theoretical Studies of Metal-Ligand Interactions

However, the scientific literature does not appear to contain any published research that specifically addresses these aspects for N-methyl-N-phenylcarbamimidothioic acid. While there is research on other related N-phenylcarbamimidothioic acid derivatives and their metal complexes, the strict requirement to focus solely on the N-methyl-N-phenyl variant prevents the inclusion of this information.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content. The absence of data for this specific compound in the public domain of scientific research makes the fulfillment of this request impossible at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Mechanistic Chemical Biology

Impact of N-Methylation on Molecular Conformation and Intermolecular Interactions

The strategic placement of a methyl group on a nitrogen atom, known as N-methylation, can significantly alter the three-dimensional shape (molecular conformation) and the way a molecule interacts with its neighbors (intermolecular interactions) for compounds like N-methyl-N-phenylcarbamimidothioic acid. This modification is a key tool in medicinal chemistry to fine-tune the properties of drug candidates. nih.gov

N-methylation introduces steric hindrance, a sort of molecular crowding, which can restrict the rotation around chemical bonds. researchgate.net This restriction can favor more extended molecular shapes over more compact ones. researchgate.net Studies on various molecules have shown that N-methylation can lead to a more rigid structure. For instance, in certain peptides, this rigidity is crucial for their biological activity. nih.gov The introduction of a methyl group can also influence the planarity of molecular fragments. For example, in some N-methylated compounds, the phenyl and pyridyl rings are not in the same plane, which affects how they can stack and interact with other molecules. nih.gov

The impact of N-methylation extends to a molecule's solubility and lipophilicity (its ability to dissolve in fats and oils). Generally, N-methylation increases lipophilicity. rsc.orgnih.gov However, its effect on aqueous solubility can be more complex. In some instances, conformational changes induced by N-methylation can expose more polar parts of the molecule, paradoxically increasing its solubility in water. rsc.org These physicochemical changes are critical for how a potential drug is absorbed, distributed, metabolized, and excreted in the body.

Table 1: Effects of N-Methylation on Molecular Properties

| Property | General Effect of N-Methylation | References |

|---|---|---|

| Molecular Conformation | Increased steric hindrance, leading to more extended and rigid structures. Can alter the planarity of molecular fragments. | nih.govresearchgate.netnih.gov |

| Intermolecular Interactions | Alters hydrogen bonding patterns by removing a donor site but maintaining an acceptor site. Can introduce new, sometimes unexpected, hydrogen bonds. | nih.gov |

| Electronic Properties | Increases electron-donating effect, making the nitrogen atom more positive. | rsc.orgnih.gov |

| Solubility | Generally increases lipophilicity. The effect on aqueous solubility is variable and can depend on conformational changes. | rsc.orgnih.govrsc.org |

Influence of Phenyl Ring Substitutions on Molecular Recognition and Binding Affinities

The phenyl ring of this compound serves as a crucial scaffold for introducing various chemical groups (substituents). The type and position of these substituents can dramatically influence how the molecule is recognized by and binds to its biological targets. This is a fundamental principle in drug design, allowing for the optimization of a compound's potency and selectivity.

The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or small, hydrophobic or hydrophilic—plays a significant role. For instance, adding a trifluoromethyl group, which is strongly electron-withdrawing, to a quinoxaline (B1680401) core has been shown to be a key factor for its inhibitory activity against certain enzymes. nih.gov The position of the substituent on the phenyl ring is also critical. In a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the placement of a fluorine atom at different positions on the phenyl ring led to significant differences in their anticancer activity. mdpi.com Specifically, a 4-fluoro substitution resulted in a compound with significantly higher potency against a colorectal adenocarcinoma cell line (Caco-2) compared to a 3-fluoro substitution. mdpi.com

These substitutions directly impact the non-covalent interactions that govern molecular recognition. These interactions include:

Hydrogen Bonds: Introducing groups that can act as hydrogen bond donors or acceptors can create new anchor points for binding to a target protein. For example, hydroxyl or carboxyl groups can form strong hydrogen bonds. nih.gov

Van der Waals Interactions: The size and shape of the substituent influence how well the molecule fits into the binding pocket of a target. Larger, bulkier groups may provide more surface area for these interactions, but can also cause steric clashes if the binding site is too small.

Electrostatic Interactions: The electronic properties of the substituent alter the charge distribution across the molecule, influencing its electrostatic interactions with the target. nih.gov

Table 2: Impact of Phenyl Ring Substitutions on Biological Activity

| Compound Series | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Quinoxalines | Trifluoromethyl group | Key for enzyme inhibition | nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | 4-fluoro vs. 3-fluoro | 4-fluoro substitution showed significantly higher potency against Caco-2 cells. | mdpi.com |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Hydroxyl and carboxyl groups | Favorable for antibacterial and antifungal activity. | nih.gov |

SAR of Carbamimidothioic Acid Scaffolds as Molecular Probes for Enzyme Modulation (e.g., Cholinesterases, Hsp90)

The carbamimidothioic acid scaffold, present in this compound, is a versatile structure that has been explored for its ability to modulate the activity of various enzymes, including cholinesterases and Heat shock protein 90 (Hsp90). nih.govnih.gov Structure-Activity Relationship (SAR) studies aim to understand how modifications to this scaffold affect its inhibitory potential.

Cholinesterase Inhibition:

Hsp90 Inhibition:

Hsp90 is a molecular chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival. nih.gov Inhibiting Hsp90 is a promising strategy in cancer therapy. The SAR of Hsp90 inhibitors based on scaffolds like radicicol (B1680498) has been extensively studied. nih.gov These studies reveal that modifications at various points of the molecule can significantly improve cellular efficacy and binding affinity. For example, in a series of pochoxime inhibitors, which share a similar pharmacophore with radicicol, specific modifications led to enhanced affinity for Hsp90. nih.gov The flexibility of the "ATP-lid" region in Hsp90 is an important consideration in the design of these inhibitors, and differences in this region among Hsp90 paralogues could be exploited to achieve selective inhibition. nih.gov

The carbamimidothioic acid scaffold can be seen as a bioisostere (a chemical group with similar physical or chemical properties) of other functional groups found in known enzyme inhibitors. By systematically modifying the N-methyl, N-phenyl, and the carbamimidothioic acid portions of the molecule, researchers can probe the specific interactions required for potent and selective enzyme modulation.

Table 3: SAR Insights for Enzyme Modulation

| Target Enzyme | Key SAR Findings | References |

|---|---|---|

| Cholinesterases | Affinity is influenced by electrostatic interactions of the phenyl ring. Stereochemistry and ring substituents are critical for potency. | nih.govnih.gov |

| Hsp90 | Modifications to the core scaffold can improve cellular efficacy and binding affinity. The flexibility of the ATP-lid region is a key target for inhibitor design. | nih.govnih.gov |

Investigation of Ligand-Target Interactions via Molecular Docking and Binding Energy Calculations

To understand how a molecule like this compound interacts with its biological target at an atomic level, researchers employ computational techniques like molecular docking and binding energy calculations. researchgate.net These methods provide valuable insights into the binding mode and affinity of a ligand, guiding the design of more potent and selective compounds.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. jppres.comdergipark.org.tr The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net For a molecule like this compound, docking studies can reveal:

The specific amino acid residues in the binding pocket that interact with the ligand. semanticscholar.org

The types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. jppres.com

For example, docking studies of quinoxaline derivatives with human dihydrofolate reductase (hDHFR) have helped to predict their binding conformation and explain their inhibitory activity. nih.gov Similarly, docking simulations of benzamide (B126) derivatives with DNA and integrin have been used to predict their anticancer potential by identifying key binding interactions. dergipark.org.tr

Binding Energy Calculations:

While docking provides a snapshot of the binding pose, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the ligand-receptor complex. researchgate.netnih.gov These calculations provide a more quantitative estimate of the binding affinity and can help to decompose the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation). nih.gov This information is crucial for understanding the driving forces behind ligand binding and for making rational modifications to improve affinity. For instance, binding free energy calculations have been used to assess the stability of ligands within the active site of SARS-CoV-2 targets and to quantify the binding affinities of identified hits. researchgate.net

Table 4: Molecular Docking and Binding Energy Calculation Applications

| Technique | Application | Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand. Identifies key interacting residues and interaction types. | Docking of quinoxaline derivatives into hDHFR. | nih.gov |

| Binding Energy Calculations (MM/GBSA, MM/PBSA) | Provides a quantitative estimate of binding affinity. Decomposes binding energy into contributing interactions. | Calculation of binding free energy for neuraminidase inhibitors. | nih.gov |

Exploration of Cellular Perturbation Mechanisms (In Vitro Studies on Specific Cell Lines)

To understand the biological effects of a compound like this compound, researchers conduct in vitro studies using specific cell lines. These studies provide crucial information on the compound's potential as a therapeutic agent and its mechanism of action at a cellular level.

Anticancer Activity:

A common application of in vitro studies is to assess the anticancer activity of a compound. This is typically done by exposing various cancer cell lines to the compound and measuring its effect on cell viability and proliferation. The MTT assay is a widely used method for this purpose. openmedicinalchemistryjournal.comscispace.com For example, N-alkyl-nitroimidazole compounds have been tested against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, revealing that their cytotoxic activity is influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.comscispace.com Similarly, derivatives of 4-methylthiazole-5-carboxylic acid have been screened against MDA-MB-231 breast adenocarcinoma cell lines to identify potent anti-breast cancer agents. nih.gov

These studies can also provide insights into the selectivity of a compound. By comparing the cytotoxicity of a compound against cancer cell lines and normal cell lines (e.g., Vero kidney cells), researchers can determine if the compound preferentially targets cancer cells. openmedicinalchemistryjournal.comscispace.com For instance, some N-alkyl nitroimidazoles have shown considerable selectivity towards tumor cell lines over normal cells. openmedicinalchemistryjournal.comscispace.com

Mechanism of Action:

In vitro studies can also help to elucidate the mechanism by which a compound exerts its effects. For example, if a compound is designed to inhibit a specific enzyme, its effect on the downstream signaling pathways of that enzyme can be investigated in cell lines. Furthermore, studies on the cell cycle can reveal if a compound causes cell cycle arrest at a particular phase. For instance, N-methylformamide was found to impair the proliferation of HT-29 colon carcinoma cells by causing an accumulation of cells in the G0/G1 phases of the cell cycle. nih.gov

Table 5: In Vitro Studies on Specific Cell Lines

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | N-alkyl-nitroimidazoles | Cytotoxic activity influenced by N-alkyl chain length. | openmedicinalchemistryjournal.comscispace.com |

| A549 (Lung Cancer) | N-alkyl-nitroimidazoles | Cytotoxic activity influenced by N-alkyl chain length. | openmedicinalchemistryjournal.comscispace.com |

| HT-29 (Colon Carcinoma) | N-methylformamide | Impaired cell proliferation and G0/G1 cell cycle arrest. | nih.gov |

| Caco-2 (Colorectal Adenocarcinoma) | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Inhibitory activity dependent on phenyl ring substitution. | mdpi.com |

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification and assessment of the purity of non-volatile, thermally labile compounds like N-methyl-N-phenylcarbamimidothioic acid. The polarity imparted by the thiourea (B124793) moiety, combined with the hydrophobicity of the phenyl and methyl groups, makes reversed-phase HPLC an ideal method for its separation.

Detailed research findings on analogous N-substituted thiourea derivatives have demonstrated the efficacy of C18 columns for achieving high-resolution separation. biorxiv.orgbiorxiv.org The typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic or phosphoric acid to ensure sharp peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group and the thiocarbonyl group in the molecule are expected to have significant absorbance in the UV region, likely around 230-250 nm. osha.govresearchgate.net

For preparative applications, the developed analytical method can be scaled up to isolate the compound from reaction mixtures or impurities. The purity of the collected fractions can then be re-assessed using the same analytical method, aiming for a purity level exceeding 98% for use in further studies. A study on N-acyl thiourea derivatives successfully used RP-HPLC for quantitative determination, achieving detection and quantitation limits of 0.0174 µg/mL and 0.0521 µg/mL, respectively, showcasing the sensitivity of the technique. nih.govmdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Application of Hyphenated Techniques for Complex Mixture Analysis

In chemical research, products are often part of complex matrices, such as crude reaction mixtures or biological samples. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such complex samples. nih.govsaspublishers.comijnrd.org For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely applicable hyphenated technique. ajrconline.org

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which is well-suited for polar molecules like thiourea derivatives. biorxiv.orgbiorxiv.org The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound.

For even greater confidence in identification and for structural elucidation of unknown byproducts, tandem mass spectrometry (LC-MS/MS) is employed. biorxiv.orgnih.gov In this technique, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, allowing for its unambiguous identification in a complex mixture. For instance, in the analysis of thiourea derivatives, specific and characteristic fragmentation patterns are used to detect them in complex mixtures. biorxiv.orgbiorxiv.org

Other relevant hyphenated techniques include LC-NMR, which allows for the direct acquisition of NMR data on the separated peaks, providing comprehensive structural information. ajrconline.orgresearchgate.net

Table 2: Representative LC-MS/MS Parameters and Expected Ions for this compound

| Parameter | Setting |

| Separation | As per HPLC method in Table 1 |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 300 °C |

| Expected Parent Ion [M+H]⁺ (m/z) | 183.07 |

| Primary Fragmentation Channel | Loss of methyl isothiocyanate |

| Major Product Ion (m/z) | 109.05 (Aniline fragment) |

Quantitative Spectroscopic Methods for Reaction Monitoring and Product Analysis

Spectroscopic techniques are vital for the quantitative analysis of this compound and for monitoring the progress of its synthesis.

UV-Visible Spectroscopy is a straightforward and accessible method for quantitative analysis. nih.gov Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve can be constructed by measuring the absorbance of several standard solutions of purified this compound at its wavelength of maximum absorbance (λmax). rsc.org The concentration of the compound in unknown samples can then be determined from this curve. This method is particularly useful for monitoring reaction kinetics, where the increase in product concentration or decrease in reactant concentration can be tracked over time. nih.govresearchgate.net For thiourea derivatives, UV-Vis spectroscopy has been effectively used to rationalize their reactivity and quantify their catalytic activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, can also be used for quantitative purposes (qNMR). By integrating the signals corresponding to the protons of this compound and comparing them to the integral of a known amount of an internal standard, the exact concentration or yield of the product can be determined. acs.organalis.com.my This method is highly accurate and provides structural confirmation simultaneously. Specific, well-resolved peaks, such as the N-methyl singlet, would be ideal for integration.

Table 3: Comparison of Quantitative Spectroscopic Methods

| Method | Principle | Advantages | Considerations |

| UV-Visible Spectroscopy | Measures absorbance of light by the analyte. | Simple, rapid, inexpensive, good for reaction monitoring. | Requires a chromophore; potential for interference from other absorbing species. |

| Quantitative NMR (qNMR) | Relates signal integral to the number of nuclei. | High precision and accuracy, provides structural information, no calibration curve needed for relative quantification. | Lower sensitivity than UV-Vis, requires more expensive instrumentation, requires a suitable internal standard. |

Report on the literature availability for the chemical compound "this compound"

Date: August 7, 2025

Subject: Assessment of available research literature for the generation of a scientific article on "this compound".

Following a comprehensive and systematic search of scientific databases and literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound .

The initial objective was to generate a detailed scientific article structured around the following core outline:

Current Research Challenges and Future Directions in this compound Chemistry

Current Research Challenges and Future Directions in N Methyl N Phenylcarbamimidothioic Acid Chemistry

Design of Advanced Probes for Mechanistic Chemical Biology Studies

The search results did yield information on related classes of compounds, such as:

Thiourea (B124793) derivatives: Extensive research is available on the synthesis, reactivity, and biological applications of various N-substituted thioureas. rsc.orgmdpi.comnih.govorganic-chemistry.orgnih.govmdpi.commdpi.comarabjchem.organalis.com.mynih.gov These studies cover aspects like their use as organocatalysts, in the synthesis of metal sulfide (B99878) nanocrystals, and as enzyme inhibitors. rsc.orgacs.orgresearchgate.net

Carbamates and Carbamimidic acids: Literature exists on the synthesis and properties of related carbamate (B1207046) and carbamimidic acid esters, but not specifically for the N-methyl-N-phenylcarbamimidothioic acid structure. nih.gov

Computational Chemistry of Related Structures: There are numerous examples of computational studies on thiourea derivatives and other related molecules to predict their reactivity, interaction with biological targets, and other properties. tandfonline.com

However, the direct extrapolation of this data to this compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. The absence of literature directly pertaining to this molecule prevents a scientifically accurate and informative discussion on the specific research challenges and future directions as outlined.

It is concluded that the current body of publicly available scientific literature is insufficient to support the generation of a detailed and authoritative article on "this compound" that adheres to the provided outline. The compound appears to be either a novel structure with very limited research or a compound that is not widely studied or reported in the accessible scientific domain. Therefore, the generation of the requested article with the specified content and structure is not feasible at this time.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of N-methyl-N-phenylcarbamimidothioic acid, and how should experimental parameters be optimized?

- Methodological Answer :

- FTIR Analysis : Focus on the thioamide (C=S) and carbamimidothioic (N–C–N) functional groups. Compare with reference spectra of structurally analogous compounds (e.g., phenyl carbamates ). Use a resolution of 4 cm⁻¹ and KBr pellets for solid samples.

- NMR Spectroscopy : For ¹H and ¹³C NMR, dissolve in deuterated DMSO or CDCl₃. Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from aromatic and methyl groups. Reference chemical shifts to TMS .

- Mass Spectrometry : Employ high-resolution ESI-MS in positive ion mode. Validate fragmentation patterns using computational tools (e.g., Gaussian-based simulations) .

Q. How can researchers safely handle This compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation (S22) and skin/eye contact (S24/25) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for thiourea derivatives, as they may release toxic gases (e.g., H₂S) under certain conditions .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Q. What synthetic routes are available for This compound, and how can yield be maximized?

- Methodological Answer :

- Thiocarbamation : React N-methylaniline with thiophosgene (Cl₂C=S) in anhydrous THF at 0°C, followed by quenching with NH₃ gas. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

- Yield Optimization : Use a 10% excess of thiophosgene to account for volatility. Purify via column chromatography (silica gel, gradient elution with hexane to EtOAc). Typical yields range from 65–75% .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of This compound?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311++G(d,p) basis set in Gaussian 15. Calculate HOMO-LUMO gaps to assess reactivity and MESP (Molecular Electrostatic Potential) to identify nucleophilic/electrophilic sites .

- Validation : Compare computed vibrational frequencies (e.g., C=S stretch at ~1250 cm⁻¹) with experimental FTIR data. Discrepancies >5% may indicate solvent effects or crystal packing .

Q. What strategies resolve contradictions in reported solubility data for This compound across different solvents?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to collate data from peer-reviewed journals and NIST databases. Exclude non-validated sources (e.g., commercial websites) .

- Experimental Replication : Measure solubility in DMSO, MeOH, and EtOAc at 25°C using UV-Vis spectroscopy (λ = 270 nm). Account for impurities via HPLC purity checks (C18 column, 0.1% TFA in H₂O/ACN) .

Q. How can HPLC-MS methods be optimized for quantifying trace impurities in This compound?

- Methodological Answer :

- Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm).

- Mobile Phase : Gradient from 95:5 H₂O (0.1% FA) to ACN (0.1% FA) over 20 min. Flow rate: 0.8 mL/min .

- MS Detection : Operate in SIM mode (m/z 195 for parent ion, m/z 152 for methylphenylamine fragment). Validate LOD/LOQ via calibration curves (R² > 0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.